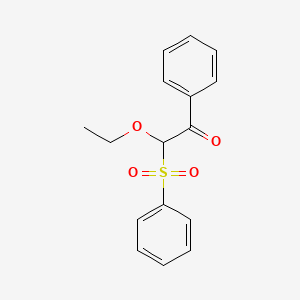
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with an appropriate ethoxy-phenylethanone precursor. One common method involves the use of phosphorus pentachloride (PCl5) to convert sodium benzenesulfonate to benzenesulfonyl chloride, which is then reacted with the ethoxy-phenylethanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophilic residues in proteins, leading to covalent modification. This can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonyl chloride and benzenesulfonic acid .
Uniqueness
What sets 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one apart is its unique combination of the sulfonyl group with an ethoxy-phenylethanone moiety.
Propiedades
Número CAS |
57928-22-0 |
|---|---|
Fórmula molecular |
C16H16O4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2-ethoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-2-20-16(15(17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
Clave InChI |
APZUAINFQVXXLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


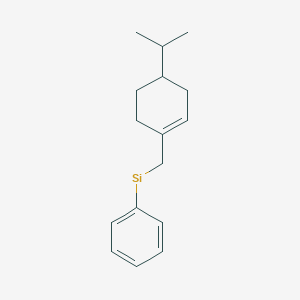
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
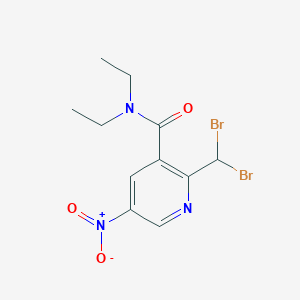



![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
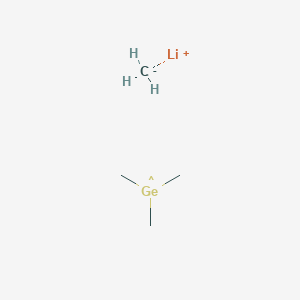
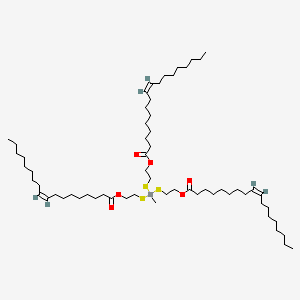
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
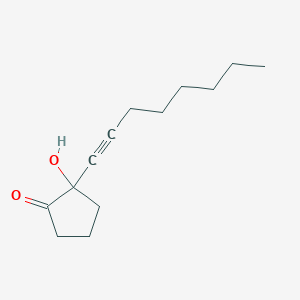
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
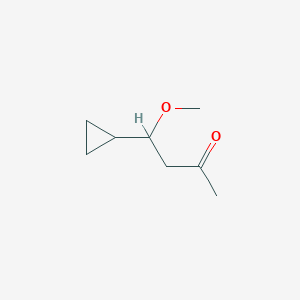
methanone](/img/structure/B14613647.png)
